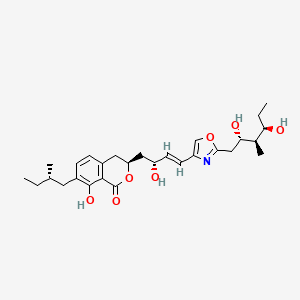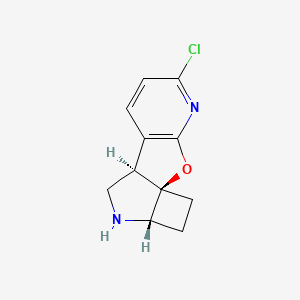
Phantasmidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phantasmidine is a natural nicotinic acetylcholine receptor agonist.
Applications De Recherche Scientifique
Pharmacological Characterization
Phantasmidine, identified in the poison frog Epipedobates anthonyi, is a noteworthy subject of research due to its pharmacological properties. Studies have shown that phantasmidine, a rigid congener of epibatidine, exhibits significant activity at nicotinic acetylcholine receptors. This makes it a potential subject for the development of selective nicotinic agonists. Notably, phantasmidine is found to be around 10 times less potent than epibatidine but about 100 times more potent than nicotine in most receptors tested. Its pharmacological characterization suggests potential applications in developing tools for neurological research and drug development (Fitch et al., 2018).
Structure and Synthesis
The molecular structure of phantasmidine, with its unique combination of furan, pyrrolidine, and cyclobutane rings, presents an interesting area of study. The compound's rigid and asymmetric shape differentiates it from other nicotinic agonists and contributes to its stereoselective pharmacology. Research into the synthesis of phantasmidine has led to the development of methods that could be important for creating novel pharmaceuticals. These studies provide insights into the ways in which complex natural products can be synthesized and modified for potential therapeutic applications (Zhou & Snider, 2011).
Propriétés
Nom du produit |
Phantasmidine |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 |
Nom IUPAC |
(2aS,4aR,9aR)-7-Chloro-1,2,2a,3,4,4a-hexahydrocyclobuta[4',5']pyrrolo[3',4':4,5]furo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2O/c12-9-2-1-6-7-5-13-8-3-4-11(7,8)15-10(6)14-9/h1-2,7-8,13H,3-5H2/t7-,8-,11+/m0/s1 |
Clé InChI |
CRXFCGUGNWJSEY-DKCNOQQISA-N |
SMILES |
ClC1=CC=C2C(O[C@]34[C@@]2([H])CN[C@@]3([H])CC4)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phantasmidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




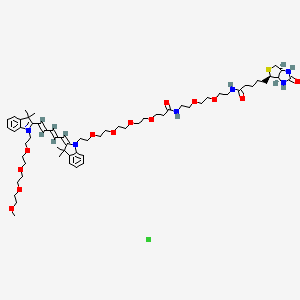
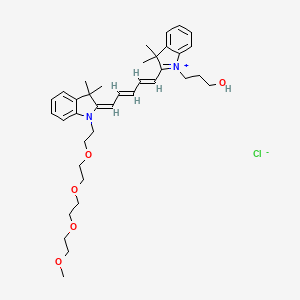
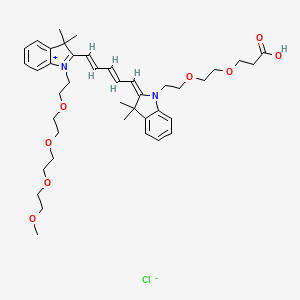
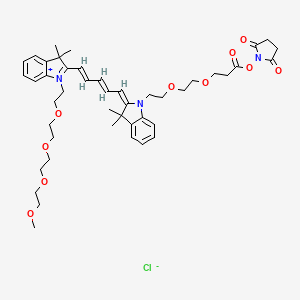
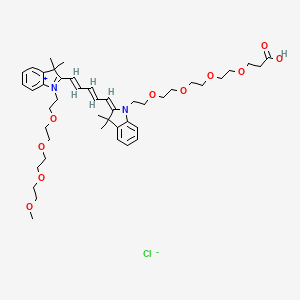

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
